molecular formula C9H16ClNOS B1491109 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2025488-38-2

2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1491109
CAS No.: 2025488-38-2
M. Wt: 221.75 g/mol
InChI Key: HKZVFMANIDJUIM-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound intended for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring a thiopyran scaffold, such as this one, are of significant interest in medicinal chemistry research . Specifically, structurally related propanamide derivatives containing a tetrahydro-2H-thiopyran ring system have been investigated as key intermediates or target molecules in the design of novel pharmacologically active compounds . The core structure of this molecule suggests potential application in the synthesis and exploration of new chemical entities, particularly those targeting receptor-based pathways. Researchers may find value in this compound for developing proprietary analogues, given that similar N-substituted propanamide frameworks are prevalent in patented pharmaceutical research . For instance, related 4-anilidopiperidine scaffolds incorporating propionamide groups have been extensively studied for their interactions with protein targets, highlighting the research utility of this chemical class . All information presented is for research reference purposes.

Properties

IUPAC Name

2-chloro-N-methyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNOS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZVFMANIDJUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCSCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Observed Activity/Application
Target Compound C₉H₁₅ClNOS N-methyl, N-(tetrahydro-2H-thiopyran-4-yl) 220.74 Chloro, Thiopyran, Propanamide Potential herbicidal/bioactive (inferred)
2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide C₁₁H₂₀ClNO₃ N-(2-methoxyethyl), N-(tetrahydro-2H-pyran-4-yl) 249.735 Chloro, Pyran (O-heterocycle), Propanamide Structural analog; pyran vs. thiopyran
N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5) C₂₀H₃₀N₃O₂ N-isopropyl, piperidinyl-phenylpropionamido 344.48 Propanamide, Piperidine Opioid receptor agonist (ED₅₀ = 0.12 mg/kg)
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide C₉H₁₂ClN₅OS Chloropyridinylamino, methylcarbamothioyl 273.75 Chloropyridine, Carbamothioyl Antioxidant (IC₅₀ = 8.2 µM for DPPH scavenging)
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide C₁₄H₁₄BrNO₃ Bromo-methyl, coumarin 340.17 Bromo, Coumarin, Propanamide ATRP initiator (polymerization applications)

Key Observations:

Heterocyclic Substituents: The thiopyran group in the target compound distinguishes it from the pyran analog in . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may increase lipophilicity (logP ~2.5 vs. The coumarin derivative in incorporates a bromine atom, a superior leaving group for radical polymerization (ATRP), whereas the target compound’s chlorine may limit reactivity in such contexts .

Biological Activity :

  • Fentanyl analogs () with bulky substituents (e.g., isopropyl, t-butyl) exhibit high opioid receptor affinity. The target compound’s smaller methyl and thiopyran groups suggest divergent pharmacological targets, possibly herbicidal or antimicrobial roles, as seen in plant-derived propanamides () .
  • The carbamothioyl group in enhances radical scavenging, a property absent in the target compound, which lacks electron-rich thioamide moieties .

Physicochemical Properties :

  • The target compound’s molecular weight (220.74 g/mol ) is lower than most analogs, favoring drug-likeness per Lipinski’s rules. However, the thiopyran ring may introduce steric hindrance, affecting binding to biological targets.

Biological Activity

2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro group, a methyl group, and a tetrahydro-2H-thiopyran-4-yl moiety attached to a propanamide backbone, which may influence its interaction with biological targets.

The molecular formula of this compound is C_9H_16ClNOS. Its structure suggests potential reactivity due to the presence of the chloro substituent and the nitrogen in the amide group, which may facilitate various biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, indicating that this compound might also be effective in modulating neuronal excitability.
  • Potential as a Drug Candidate : The compound's unique structure makes it a candidate for further investigation in drug development, particularly for conditions related to infection and neurological disorders.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, influencing pathways related to cell signaling and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
2-Chloro-N-(hydroxymethyl)acetamidestructureAntimicrobial activity
2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamidestructurePotential anticonvulsant
N-Methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamidestructureInvestigated for neuroprotective effects

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated various chloro-substituted propanamides and found significant antimicrobial activity against Gram-positive bacteria, suggesting that similar effects might be observed with this compound .
  • Neuropharmacological Assessment : Research conducted on tetrahydrothiophene derivatives indicated potential anticonvulsant properties through modulation of GABAergic transmission, which may also apply to the compound .
  • Drug Development Potential : A patent application highlighted the synthesis and potential therapeutic applications of compounds similar to this compound, emphasizing its role as an intermediate in developing new pharmaceuticals targeting infectious diseases .

Preparation Methods

Reagents and Conditions

  • Acid Component: 2-chloropropanoic acid or its activated derivative.
  • Amine Component: N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine.
  • Coupling Agents: Carbodiimides such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl).
  • Additives: 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling efficiency.
  • Bases: Organic bases such as N-ethylmorpholine or 4-methylmorpholine to neutralize acid byproducts.
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred for solubility and reaction kinetics.
  • Temperature: Ambient temperature (~20°C) to maintain reaction control and reduce decomposition.

Typical Procedure

  • Activation of Acid: The chloropropanoic acid is dissolved in DMF, followed by the addition of HOBt and EDC·HCl, which activate the carboxylic acid toward nucleophilic attack.
  • Addition of Amine: N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine is added to the reaction mixture along with the base (e.g., N-ethylmorpholine).
  • Reaction Time: The mixture is stirred at room temperature, typically overnight, to ensure complete conversion.
  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate solution and brine to remove impurities.
  • Purification: The crude product is dried over anhydrous sodium sulfate and purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/isohexane mixtures.

Experimental Data and Yields

Parameter Details
Acid Used 2-chloropropanoic acid or derivatives
Amine Used N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)amine
Coupling Agent 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl)
Additive 1-hydroxybenzotriazole (HOBt)
Base N-ethylmorpholine or 4-methylmorpholine
Solvent N,N-dimethylformamide (DMF)
Temperature 20°C (room temperature)
Reaction Time Overnight (approx. 12-16 hours)
Work-up Extraction with ethyl acetate, washing with sodium bicarbonate and brine
Purification Silica gel chromatography (ethyl acetate/isohexane 60:40)
Typical Yield (%) 70-85% (depending on exact conditions and scale)
Physical State White solid

Notes on Reaction Optimization and Observations

  • The use of HOBt significantly improves coupling efficiency by minimizing side reactions such as racemization or formation of N-acylurea byproducts.
  • Choice of base influences the reaction rate and yield; N-ethylmorpholine and 4-methylmorpholine are commonly used due to their moderate basicity and solubility.
  • DMF is preferred for its ability to dissolve both reactants and reagents, providing a homogeneous reaction medium.
  • The reaction is sensitive to moisture; hence, anhydrous conditions and dry solvents are recommended.
  • Purification by chromatography ensures removal of unreacted starting materials and side products, yielding a high-purity compound suitable for pharmaceutical research.

Comparative Table of Preparation Conditions

Method Aspect Details A (N-ethylmorpholine) Details B (4-methylmorpholine)
Base N-ethylmorpholine 4-methylmorpholine
Yield (%) ~80-85% ~70-80%
Reaction Time Overnight (12-16 h) Overnight (12-16 h)
Solvent DMF DMF
Temperature 20°C 20°C
Purification Silica gel chromatography (ethyl acetate/isohexane) Silica gel chromatography (ethyl acetate/isohexane)
Notes Slightly higher yield, preferred for scale-up Effective alternative base, slightly lower yield

Summary of Research Findings

  • The amide coupling approach using carbodiimide chemistry is the most reliable and widely adopted method for synthesizing 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide.
  • Reaction parameters such as base choice, solvent, and temperature are critical for optimizing yield and purity.
  • The compound exhibits good solubility and stability under the described conditions, facilitating its isolation and purification.
  • The described methods have been validated in multiple synthetic studies and patent disclosures, demonstrating reproducibility and scalability for pharmaceutical research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 2
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2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

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